

T100-Mut in Animal Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: T100-Mut

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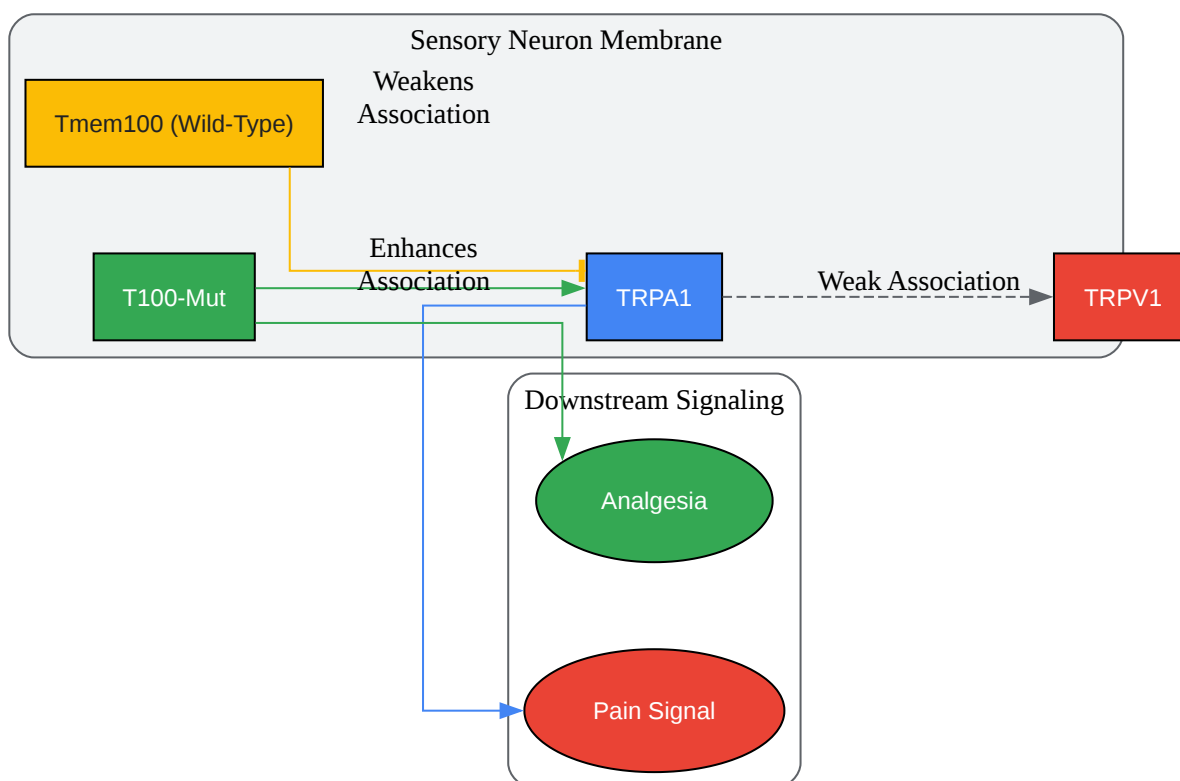
Introduction

T100-Mut is a cell-permeable peptide that has emerged as a valuable tool for investigating the molecular mechanisms of pain and for the preclinical assessment of novel analgesics. This document provides detailed application notes and protocols for the use of **T100-Mut** in various animal models of pain. **T100-Mut** is derived from the C-terminal sequence of a mutant form of Tmem100 (Tmem100-3Q), a transmembrane protein that modulates the function of the TRPA1-TRPV1 ion channel complex.[1][2] By mimicking the effect of Tmem100-3Q, **T100-Mut** enhances the association between TRPA1 and TRPV1, leading to a potent and selective inhibition of TRPA1-mediated nociceptive signaling.[1][2] This makes **T100-Mut** a promising agent for alleviating persistent pain states, particularly those involving TRPA1 sensitization.

Mechanism of Action: Modulation of the TRPA1-TRPV1 Complex

Tmem100 is a key regulator of the physical and functional interaction between TRPA1 and TRPV1, two ion channels critical for pain sensation that are often co-expressed in nociceptive

neurons.[2] Under normal conditions, wild-type Tmem100 weakens the association between TRPA1 and TRPV1, which leads to a disinhibition and potentiation of TRPA1 activity.[1][2] Conversely, the **T100-Mut** peptide, mimicking a mutant form of Tmem100, enhances the interaction between TRPA1 and TRPV1. This strengthened association results in the inhibition of TRPA1 channel function, thereby reducing pain signals mediated by this channel.[1][2] The analgesic effects of **T100-Mut** are dependent on the presence of TRPV1, highlighting the peptide's specific mechanism of action within the TRPA1-TRPV1 complex.



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Figure 1: T100-Mut enhances TRPA1-TRPV1 association, inhibiting pain signaling.

Data Presentation: Efficacy of T100-Mut in Preclinical Pain Models

The analgesic effects of **T100-Mut** have been demonstrated in various animal models of inflammatory and neuropathic pain. The following tables summarize the quantitative data from key studies.

Pain Model	Animal	T100-Mut Dose/Route	Behavioral Assay	Outcome	Reference
Mustard Oil-Induced Acute Pain	Mouse	200 nM (intrathecal)	Nocifensive Behavior (licking/biting)	Significantly reduced licking/biting duration compared to control.	
CFA-Induced Inflammatory Pain	Mouse	200 nM (intrathecal)	Mechanical Hyperalgesia (von Frey)	Significantly increased paw withdrawal threshold.	
CFA-Induced Inflammatory Pain	Mouse	200 nM (intrathecal)	Thermal Hyperalgesia (Hargreaves)	No significant effect on paw withdrawal latency.	
Temporomandibular Disorder (TMD) - CFA Model	Mouse	0.66 mM & 2 mM (local injection)	Bite Force	Significantly attenuated the reduction in bite force.	
Temporomandibular Disorder (TMD) - Masseter Muscle Injury	Mouse	2 mM (local injection)	Bite Force	Significantly attenuated the reduction in bite force.	

Experimental Protocols

T100-Mut Peptide Preparation and Administration

Peptide Specifications:

- Sequence: {Myr}-Trp-Lys-Val-Arg-Gln-Arg-Asn-Lys-Lys-Val-Gln-Gln-Gln-Glu-Ser-Gln-Thr-Ala-Leu-Val-Val-Asn-Gln-Arg-Cys-Leu-Phe-Ala
- Modification: N-terminal myristoylation for cell permeability.
- Storage of Lyophilized Peptide: Store at -20°C or colder for long-term stability.

Reconstitution Protocol:

- Before opening, allow the vial of lyophilized **T100-Mut** to equilibrate to room temperature to prevent condensation.
- Based on the peptide's amino acid composition (presence of basic and hydrophobic residues), sterile, deionized water or a small amount of an organic solvent like DMSO may be required for initial solubilization. For in vivo studies, it is critical to use a biocompatible vehicle.
- For local or intrathecal injections, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles. If DMSO is used for initial solubilization, the final concentration in the injected solution should be minimized (typically <5%) to avoid vehicle-induced effects.
- Prepare stock solutions at a higher concentration than the final working concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of peptide in the chosen solvent.
- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Administration Protocols:

- Intrathecal (i.t.) Injection (Mouse):
 - Anesthetize the mouse using isoflurane.
 - Position the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the back.
 - Identify the intervertebral space between L5 and L6 by palpating the iliac crests.

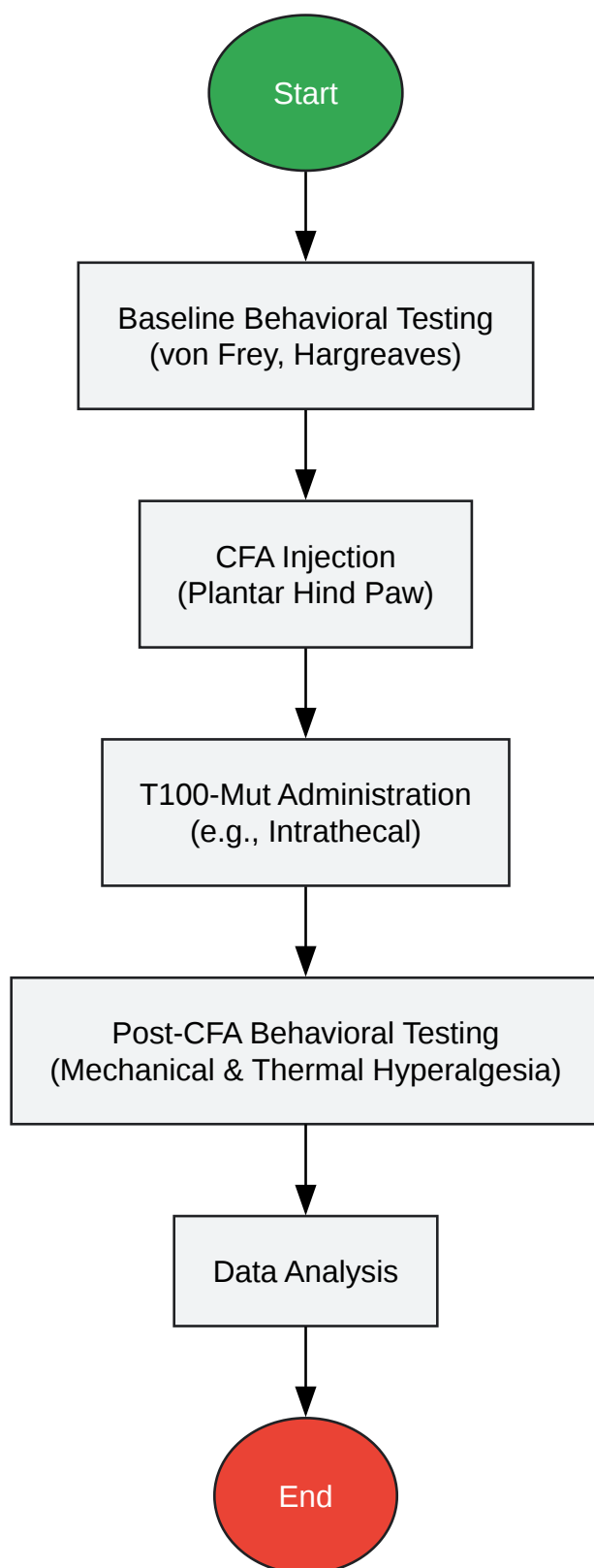
- Using a 30-gauge needle attached to a Hamilton syringe, perform a lumbar puncture. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
- Slowly inject a small volume (typically 5-10 μ L) of the **T100-Mut** solution.
- Local Injection (e.g., Temporomandibular Joint - TMJ):
 - Anesthetize the animal.
 - Identify the injection site based on anatomical landmarks of the TMJ.
 - Using a fine-gauge needle, inject a small volume (e.g., 10 μ L) of the **T100-Mut** solution into the joint capsule or surrounding tissue.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation

This model induces a robust and persistent inflammatory pain state characterized by thermal and mechanical hyperalgesia.

Protocol:

- **Baseline Measurements:** Acclimate the animals to the testing environment and measure baseline paw withdrawal thresholds to mechanical and thermal stimuli.
- **Induction of Inflammation:** Briefly restrain the animal and inject 20 μ L of CFA (1 mg/mL) subcutaneously into the plantar surface of one hind paw.
- **Post-CFA Behavioral Testing:** At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), assess mechanical and thermal hyperalgesia.
- **T100-Mut Administration:** Administer **T100-Mut** (e.g., via intrathecal injection) at a predetermined time before or after the induction of inflammation, depending on the study design (prophylactic or therapeutic).



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Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.

Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model produces a long-lasting and robust neuropathic pain state, primarily characterized by mechanical allodynia.

Protocol:

- **Baseline Measurements:** Acclimate animals and establish baseline mechanical withdrawal thresholds.
- **Surgical Procedure:**
 - Anesthetize the animal.
 - Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
 - Isolate and ligate the common peroneal and tibial nerves with a suture.
 - Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.
 - Take care to leave the sural nerve intact.
 - Close the muscle and skin layers with sutures.
- **Post-SNI Behavioral Testing:** Allow the animals to recover for a few days. Assess the development of mechanical allodynia on the lateral side of the paw (the territory of the spared sural nerve) at various time points post-surgery.
- **T100-Mut Administration:** Administer **T100-Mut** at the desired time point to assess its effects on established neuropathic pain.

Behavioral Assessment Protocols

Mechanical Hyperalgesia/Allodynia (von Frey Test):

- Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
- Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
- A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.
- The 50% paw withdrawal threshold can be determined using the up-down method.

Thermal Hyperalgesia (Hargreaves Test):

- Place the animals in individual Plexiglas chambers on a glass plate.
- A movable radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
- The latency to paw withdrawal from the heat stimulus is recorded. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
- Take the average of several measurements for each paw.

Conclusion

T100-Mut is a powerful research tool for investigating the role of the TRPA1-TRPV1 complex in pain pathophysiology. Its specific mechanism of action and demonstrated efficacy in preclinical models make it a valuable compound for target validation and the development of novel analgesic therapies. The protocols outlined in this document provide a framework for researchers to effectively utilize **T100-Mut** in their studies of pain.

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- To cite this document: BenchChem. [T100-Mut in Animal Pain Models: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12379129/docs#t100-mut-in-animal-pain-models-application-notes-and-protocols>]

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